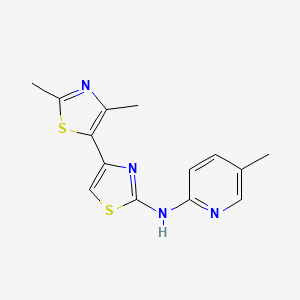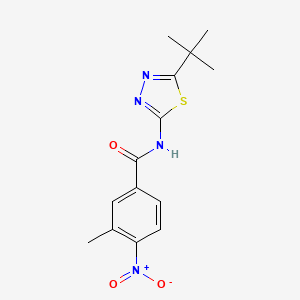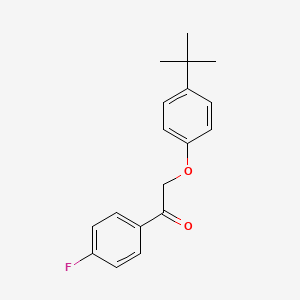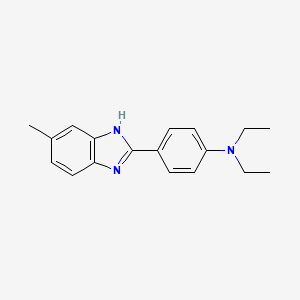![molecular formula C14H9BrClN3O4 B5792888 N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5792888.png)
N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide, also known as BCI, is a small molecule inhibitor that has shown promising results in scientific research. BCI has been found to inhibit the activity of several enzymes, including protein kinases, which play a crucial role in cell signaling pathways.
科学的研究の応用
N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide has been widely used in scientific research as a tool to study the role of protein kinases in various cellular processes. N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide has been found to inhibit the activity of several protein kinases, including PI3K, AKT, and mTOR, which are involved in cell growth, survival, and metabolism. N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
作用機序
N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide acts as a competitive inhibitor of ATP binding to the active site of protein kinases. By binding to the ATP-binding site, N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide prevents the phosphorylation of downstream targets, leading to the inhibition of cell growth and survival.
Biochemical and Physiological Effects
N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide has been found to have several biochemical and physiological effects. Inhibition of protein kinases by N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide leads to the inhibition of cell growth and survival, making it a potential candidate for cancer therapy. N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide has also been shown to induce autophagy, a cellular process that degrades damaged organelles and proteins, leading to cell death.
実験室実験の利点と制限
N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide has several advantages for lab experiments, including its high potency and specificity for protein kinases. N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide has also been shown to have low toxicity in vitro and in vivo, making it a safe tool for scientific research. However, N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide has some limitations, including its low solubility in aqueous solutions, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide in scientific research. One potential direction is the development of N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide analogs with improved potency and selectivity for specific protein kinases. Another potential direction is the use of N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide in combination with other inhibitors or chemotherapeutic agents to enhance their efficacy. Finally, the use of N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide in animal models of cancer could provide valuable insights into its potential as a cancer therapy.
合成法
The synthesis of N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide involves several steps, including the reaction of 5-bromo-2-chlorobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-nitrobenzenecarboximidamide in the presence of a base to form N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide. The final product is purified using column chromatography.
特性
IUPAC Name |
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 5-bromo-2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClN3O4/c15-9-3-6-12(16)11(7-9)14(20)23-18-13(17)8-1-4-10(5-2-8)19(21)22/h1-7H,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INFYPAPXZXYELX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NOC(=O)C2=C(C=CC(=C2)Br)Cl)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/OC(=O)C2=C(C=CC(=C2)Br)Cl)/N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chlorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5792817.png)
![1-[(4-nitrophenyl)sulfonyl]-2-pyrrolidinone](/img/structure/B5792818.png)
![N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5792822.png)
![2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-phenylhydrazinecarbothioamide](/img/structure/B5792830.png)

![3-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]-2-methylbenzoic acid](/img/structure/B5792840.png)

![N-[4-(benzyloxy)phenyl]-3-cyclohexylpropanamide](/img/structure/B5792851.png)
![N-(5-{[4-(dimethylamino)phenyl]thio}-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5792855.png)

![2-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide](/img/structure/B5792869.png)
![7-[(4-chlorobenzyl)oxy]-8-(N-hydroxyethanimidoyl)-4-methyl-2H-chromen-2-one](/img/structure/B5792877.png)
![7-(2-furyl)-8-(2-methoxyethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5792879.png)
